N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a furan ring, a piperidine ring, and a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where 2,4,6-trimethylbenzoic acid is reacted with the piperidine-furan intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the furan or piperidine rings.
Other Benzamides: Compounds like N-(piperidin-4-ylmethyl)-2,4,6-trimethylbenzamide, which lack the furan ring, can be compared to highlight the unique properties conferred by the furan moiety.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-11-16(2)20(17(3)12-15)21(24)22-13-18-6-8-23(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18H,6-9,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXGMAOEBAFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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